

An In-depth Technical Guide to Ethyl 5-hexenoate: Structure, Properties, and Reactivity

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Compound of Interest

Compound Name:	Ethyl 5-hexenoate
CAS No.:	54653-25-7
Cat. No.:	B1237732

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Introduction

Ethyl 5-hexenoate (CAS No. 54653-25-7) is a bifunctional organic compound featuring both an ethyl ester and a terminal alkene.[1][2] As a member of the fatty acid ester class, it is a colorless liquid characterized by a fruity, pineapple-like aroma.[3] While its primary commercial application lies within the flavor and fragrance industry, its true potential for researchers and drug development professionals is found in its versatile chemical architecture. The presence of two distinct and reactive functional groups—an ester capable of hydrolysis and transesterification, and an alkene ready for a host of addition reactions—makes **Ethyl 5-hexenoate** a valuable and strategic building block in multistep organic synthesis.

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **Ethyl 5-hexenoate**, offering field-proven insights and detailed protocols to support its application in a research and development setting.

Molecular Structure and Physicochemical Properties

Ethyl 5-hexenoate is an eight-carbon chain ester with a terminal double bond between C5 and C6. Its systematic IUPAC name is ethyl hex-5-enoate.[1]

Caption: 2D Structure of **Ethyl 5-hexenoate**.

The key physicochemical properties of **Ethyl 5-hexenoate** are summarized in the table below. These properties are critical for determining appropriate solvents, reaction temperatures, and purification methods such as distillation.

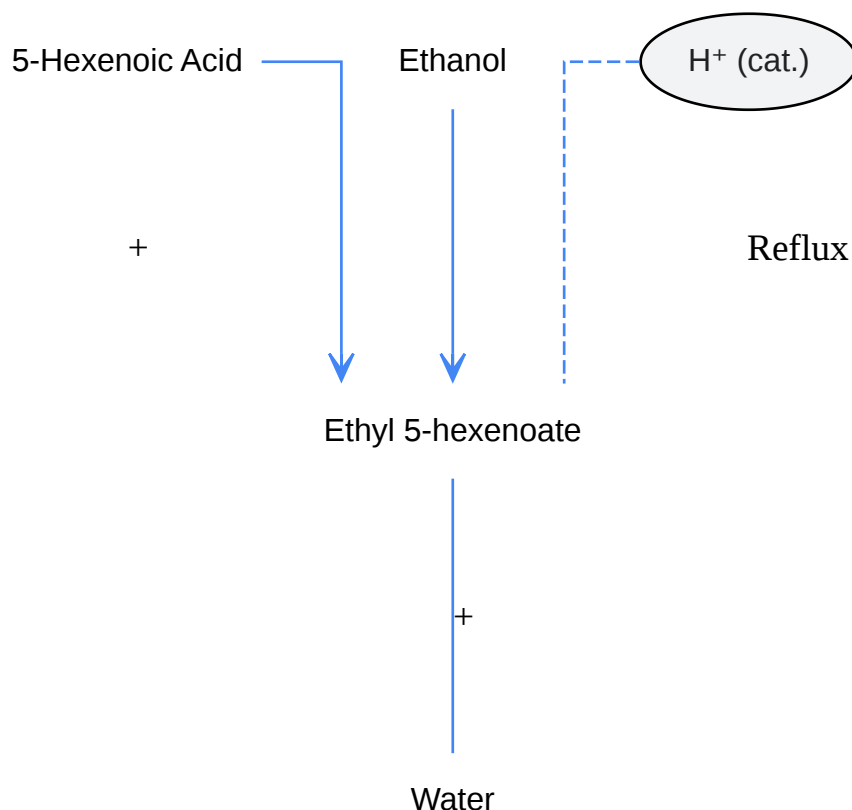
Property	Value	Reference(s)
CAS Number	54653-25-7	[1][4]
Molecular Formula	C ₈ H ₁₄ O ₂	[1][4]
Molecular Weight	142.20 g/mol	[2][4]
Appearance	Colorless clear liquid (est.)	[3]
Odor	Fruity, pineapple	[3]
Boiling Point	181.0 - 182.0 °C (at 760 mmHg)	[3]
Specific Gravity	0.902 - 0.912 @ 25 °C	[3]
Refractive Index	1.430 - 1.439 @ 20 °C	[3]
Flash Point	58.33 °C (137.00 °F)	[3]
Solubility	Soluble in alcohol; Insoluble in water	[3]
logP (o/w)	2.40 - 2.54	[3][4]

Synthesis of Ethyl 5-hexenoate

The most direct and common method for synthesizing **Ethyl 5-hexenoate** is the Fischer-Speier esterification of 5-hexenoic acid with ethanol in the presence of an acid catalyst.

Fischer-Speier Esterification

This equilibrium-controlled reaction is driven towards the product (ester) by using an excess of one reactant (typically the alcohol, which can also serve as the solvent) and/or by removing water as it is formed.



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Caption: Fischer-Speier esterification of 5-hexenoic acid.

Causality Behind the Protocol

The success of a Fischer esterification hinges on manipulating the reaction equilibrium. According to Le Châtelier's principle, the removal of a product (water) or the addition of excess reactant (ethanol) will shift the equilibrium to favor the formation of the ester. Sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Detailed Experimental Protocol:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hexenoic acid (1.0 eq).
- **Reagent Addition:** Add an excess of absolute ethanol (5.0-10.0 eq), which will also act as the solvent.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4 , ~0.05 eq) to the stirring solution.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup - Quenching and Neutralization:** After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO_3). This neutralizes the acidic catalyst and any unreacted carboxylic acid.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x). Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure **Ethyl 5-hexenoate**.

Alternative: Enzymatic Synthesis

Enzymatic synthesis using lipases offers a greener alternative, operating under milder conditions (e.g., lower temperatures) which can be advantageous for sensitive substrates.[5] While specific protocols for **Ethyl 5-hexenoate** are not abundant, procedures for the analogous ethyl hexanoate are well-documented and involve the transesterification of an existing ester or direct esterification using an immobilized lipase, such as from *Rhizomucor miehei*, in an

organic solvent like n-hexane.[5] A typical enzymatic process might require an incubation time of 24-96 hours at temperatures around 40-50°C to achieve high conversion.[5]

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. Below are the key spectroscopic signatures for **Ethyl 5-hexenoate**.

Mass Spectrometry (MS)

The electron ionization mass spectrum provides confirmation of the molecular weight and offers insights into the molecule's fragmentation pattern.

- Molecular Ion (M^+): The molecular ion peak is observed at $m/z = 142$, corresponding to the molecular weight of the compound ($C_8H_{14}O_2$).[6]
- Key Fragments: Common fragmentation pathways for esters include the McLafferty rearrangement and alpha-cleavages. Expected significant fragments for **Ethyl 5-hexenoate** would include:
 - $m/z = 97$: Loss of the ethoxy group ($\bullet OCH_2CH_3$).
 - $m/z = 88$: Resulting from a McLafferty rearrangement, a characteristic fragmentation for esters with a γ -hydrogen. This fragment corresponds to the enol form of ethyl acetate.
 - $m/z = 41$: Allyl cation ($[C_3H_5]^+$), a stable carbocation resulting from cleavage at the allylic position.

1H NMR Spectroscopy (Predicted)

Predicted 1H NMR (400 MHz, $CDCl_3$), δ (ppm):

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Rationale
~5.80	ddt	1H	H-5	Vinylic proton on C5, coupled to trans (H-6a), cis (H-6b), and allylic (H-4) protons.
~5.02	ddt	1H	H-6a (trans)	Terminal vinylic proton trans to the main chain.
~4.95	ddt	1H	H-6b (cis)	Terminal vinylic proton cis to the main chain.
4.12	q	2H	-OCH ₂ CH ₃	Methylene protons of the ethyl group, coupled to the adjacent methyl group.
2.30	t	2H	H-2	Protons alpha to the carbonyl group.
2.12	q	2H	H-4	Allylic protons, coupled to adjacent vinylic and methylene protons.
1.75	p	2H	H-3	Protons beta to the carbonyl group.
1.25	t	3H	-OCH ₂ CH ₃	Methyl protons of the ethyl group,

coupled to the adjacent methylene group.

¹³C NMR Spectroscopy (Predicted)

Predicted ¹³C NMR (100 MHz, CDCl₃), δ (ppm):

Chemical Shift (δ)	Assignment	Rationale
~173.5	C-1 (C=O)	Carbonyl carbon of the ester.
~137.8	C-5 (=CH-)	Vinylic methine carbon.
~115.2	C-6 (=CH ₂)	Terminal vinylic methylene carbon.
~60.3	-OCH ₂ CH ₃	Methylene carbon of the ethoxy group.
~33.8	C-2	Carbon alpha to the carbonyl.
~33.0	C-4	Allylic carbon.
~24.0	C-3	Carbon beta to the carbonyl.
~14.2	-OCH ₂ CH ₃	Methyl carbon of the ethoxy group.

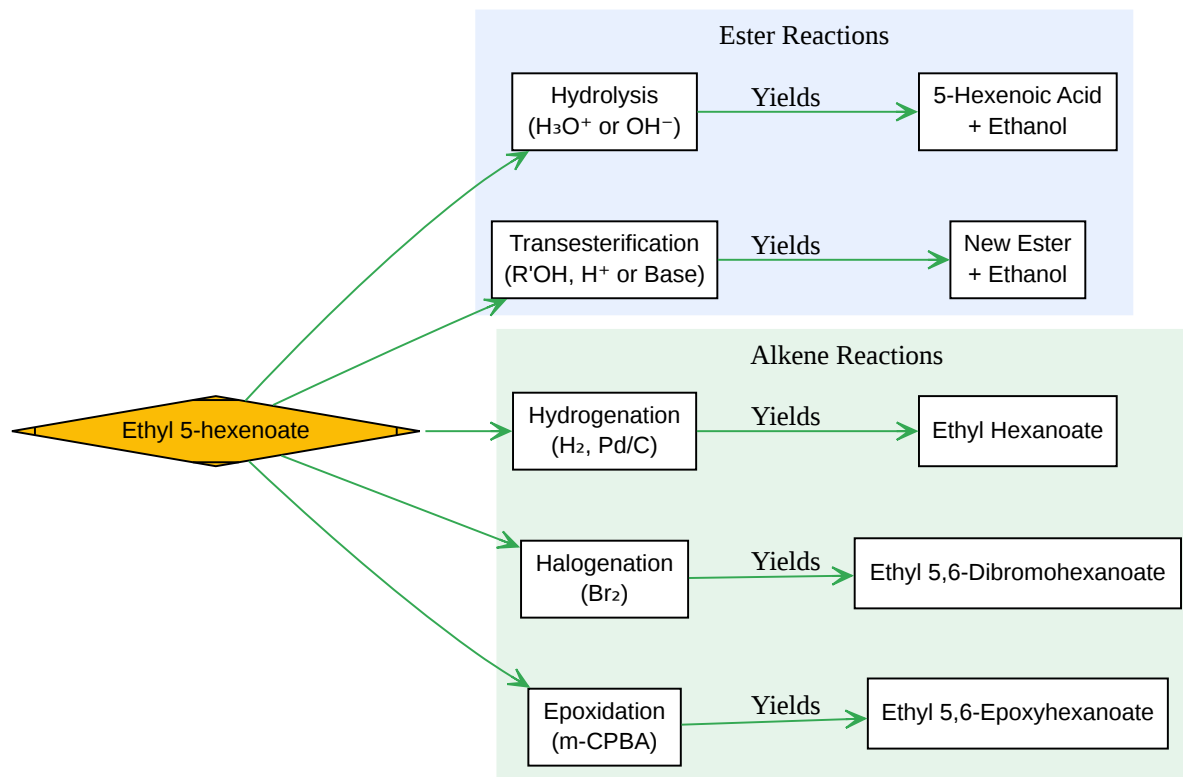
Infrared (IR) Spectroscopy

Predicted Key IR Absorptions (cm⁻¹):

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3075	C-H (alkene)	=C-H Stretch
~2980, ~2940	C-H (alkane)	C-H Stretch
~1735	C=O (ester)	C=O Stretch (strong, sharp)
~1640	C=C (alkene)	C=C Stretch
~1180	C-O (ester)	C-O Stretch
~990, ~910	C-H (alkene)	=C-H Out-of-plane bend

Chemical Reactivity and Synthetic Utility

The synthetic value of **Ethyl 5-hexenoate** comes from the ability to selectively target its two functional groups.



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Caption: Key reactions of **Ethyl 5-hexenoate** at its ester and alkene functionalities.

Reactions at the Ester Group

- Hydrolysis: The ester can be cleaved back to the parent carboxylic acid (5-hexenoic acid) and ethanol.
 - Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification, achieved by refluxing the ester with excess water and a strong acid catalyst.

- Saponification (Base-Mediated Hydrolysis): A more common and irreversible method involves heating the ester with a stoichiometric amount of a strong base like sodium hydroxide (NaOH). This produces the sodium salt (carboxylate) of the acid and ethanol. An acidic workup is then required to protonate the carboxylate and isolate the free 5-hexenoic acid.
- Transesterification: The ethoxy group can be exchanged by reacting **Ethyl 5-hexenoate** with a different alcohol in the presence of an acid or base catalyst. This is useful for creating a library of different alkyl 5-hexenoates.

Reactions at the Alkene Group

The terminal double bond is electron-rich and readily undergoes a variety of electrophilic addition reactions.

- Catalytic Hydrogenation: The double bond can be selectively reduced to an alkane without affecting the ester group. Treatment with hydrogen gas (H₂) over a palladium on carbon catalyst (Pd/C) at atmospheric pressure will quantitatively convert **Ethyl 5-hexenoate** into its saturated analog, ethyl hexanoate.
- Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond proceeds rapidly at room temperature to yield the vicinal dihalide, ethyl 5,6-dibromohexanoate.
- Epoxidation: The alkene can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction yields ethyl 5,6-epoxyhexanoate (an oxirane), a highly useful intermediate for further functionalization via nucleophilic ring-opening.
- Other Additions: Other classic alkene reactions, including hydrohalogenation, hydration, and dihydroxylation, can also be performed to introduce further functionality at the C5 and C6 positions.

Safety and Handling

As a flammable organic liquid, proper safety precautions are essential when handling **Ethyl 5-hexenoate**. The following GHS hazard information is based on data for structurally similar

compounds like ethyl hexanoate and ethyl hex-5-ynoate.

- GHS Hazard Statements:
 - H226: Flammable liquid and vapor.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
 - P261: Avoid breathing vapors or mist.
 - P280: Wear protective gloves, eye protection, and face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Ground and bond containers when transferring material to prevent static discharge.
- Use explosion-proof electrical equipment.
- Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

Applications and Future Prospects

Current Applications

The primary industrial use of **Ethyl 5-hexenoate** is as a component in flavor and fragrance formulations, where its fruity and pineapple notes are desirable.

Potential in Research and Drug Development

For the medicinal or process chemist, **Ethyl 5-hexenoate** represents a valuable bifunctional synthon. Its structure allows for a synthetic strategy where one functional group is manipulated while the other is carried through the reaction sequence, or where both are used in a programmed, stepwise fashion.

- **Scaffold Elaboration:** The ester can serve as a handle for coupling reactions (e.g., after reduction to an alcohol or conversion to other derivatives), while the terminal alkene is available for reactions like cross-metathesis to build carbon-carbon bonds and increase molecular complexity.
- **Introduction of Spacers:** The linear four-carbon chain separating the two functional groups makes it an ideal spacer for linking different molecular fragments, for example, in the synthesis of PROTACs or other targeted protein degraders where a specific linker length is required.
- **Polymer Chemistry:** As a monomer, the terminal alkene can participate in polymerization reactions, with the ester group providing a site for post-polymerization modification.

While specific examples of its use as a key intermediate in marketed drugs are not widely documented, its utility as a versatile building block is clear. The principles of retrosynthetic analysis suggest that structures containing a six-carbon chain with functionalization at both ends could be disconnected back to an **Ethyl 5-hexenoate** precursor, making it a strategic starting material for a wide range of target molecules.

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